
6-Fluoro-4-methoxyquinoline-2-carboxylic acid
Descripción general
Descripción
6-Fluoro-4-methoxyquinoline-2-carboxylic acid is a fluorinated derivative of quinoline carboxylic acid. It has a molecular formula of C11H8FNO3 and a molecular weight of 221.19 g/mol .
Molecular Structure Analysis
The InChI code for 6-Fluoro-4-methoxyquinoline-2-carboxylic acid is 1S/C11H8FNO3/c1-16-10-5-9 (11 (14)15)13-8-3-2-6 (12)4-7 (8)10/h2-5H,1H3, (H,14,15) .Aplicaciones Científicas De Investigación
Fluorescent Labeling in Biomedical Analysis
6-Methoxy-4-quinolone, a compound related to 6-Fluoro-4-methoxyquinoline-2-carboxylic acid, exhibits strong fluorescence in a wide pH range, making it suitable for biomedical analysis. Its fluorescence is stable across various pH levels and remains unaffected by light and heat exposure, enhancing its utility as a fluorescent labeling reagent in biomedical applications (Hirano et al., 2004).
Isolation from Natural Sources
Quinoline-2-carboxylic acids, including a variant of 6-Fluoro-4-methoxyquinoline-2-carboxylic acid, have been isolated from Ephedra species. These compounds, found in nature, contribute to the understanding of naturally occurring chemical compounds and their potential applications (Starratt & Caveney, 1996).
Antimicrobial Research
Synthesis of derivatives of fluoroquinolone-based 4-thiazolidinones, including compounds structurally similar to 6-Fluoro-4-methoxyquinoline-2-carboxylic acid, has been explored for their antimicrobial properties. This research contributes to the development of new antimicrobial agents, highlighting the compound's potential in addressing bacterial infections (Patel & Patel, 2010).
Synthesis and Stability Studies
Investigations into the synthesis and stability of compounds like 6-Fluoro-4-methoxyquinoline-2-carboxylic acid are crucial for their application in various fields, including pharmaceuticals. Studies focus on creating stable, efficient synthetic pathways for these compounds, which is fundamental for their practical application (Li et al., 2008).
Antibacterial Activity Studies
Research into compounds structurally similar to 6-Fluoro-4-methoxyquinoline-2-carboxylic acid has shown potential antibacterial activity, particularly against respiratory pathogens. This highlights the compound's potential in developing new treatments for respiratory infections (Odagiri et al., 2013).
Propiedades
IUPAC Name |
6-fluoro-4-methoxyquinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO3/c1-16-10-5-9(11(14)15)13-8-3-2-6(12)4-7(8)10/h2-5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKANOYXHMMLCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC2=C1C=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-4-methoxyquinoline-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1396427.png)
![N-[(4-methyl-1H-imidazol-5-yl)methyl]propan-2-amine dihydrochloride](/img/structure/B1396431.png)

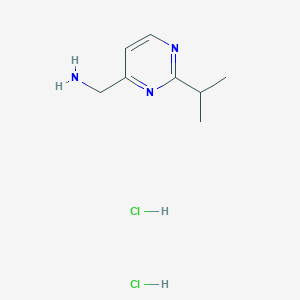
![N-[(2-phenyl-1,3-thiazol-5-yl)methyl]ethanamine dihydrochloride](/img/structure/B1396436.png)
![N-[(2-ethoxy-1,3-thiazol-5-yl)methyl]-2-(4-fluorophenyl)ethanamine hydrochloride](/img/structure/B1396437.png)
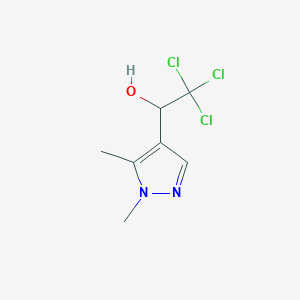
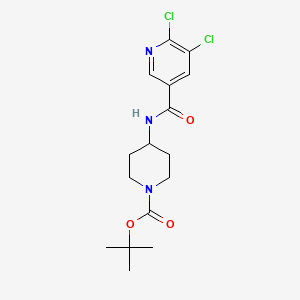
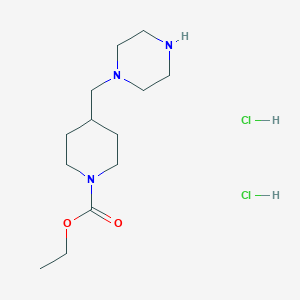

![(4S)-3-[2-(3-chlorophenyl)acetyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B1396444.png)
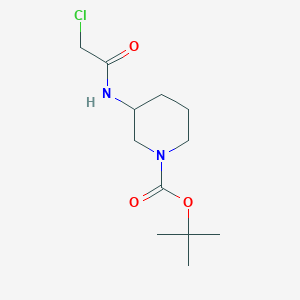

![1-(Imidazo[2,1-b]thiazol-6-yl)propan-1-amine dihydrochloride](/img/structure/B1396449.png)